molecular formula C7H6BrNO2 B3021674 4-Bromo-2-methyl-1-nitrobenzene CAS No. 52414-98-9

4-Bromo-2-methyl-1-nitrobenzene

Cat. No.: B3021674
CAS No.: 52414-98-9
M. Wt: 216.03 g/mol
InChI Key: PAHAIHXVVJMZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-1-nitrobenzene (CAS: 52414-98-9) is a halogenated nitroaromatic compound with the molecular formula C₇H₆BrNO₂ and a molecular weight of 214.96 g/mol . It features a bromine atom at the para position (C4), a methyl group at the ortho position (C2), and a nitro group at the meta position (C1) relative to the benzene ring. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Commercial suppliers offer it in high purity (e.g., 97%) for laboratory use .

Biological Activity

4-Bromo-2-methyl-1-nitrobenzene (CAS No. 52414-98-9) is an aromatic nitro compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol
  • Boiling Point : 265.4 °C
  • Melting Point : 53-55 °C
  • Log P (octanol-water partition coefficient) : 2.32, indicating moderate lipophilicity which may influence its biological interactions .

This compound exhibits various biological activities primarily through its interactions with biological macromolecules. Notably, it acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism and the activation of pro-carcinogens . This inhibition can lead to altered pharmacokinetics of co-administered drugs and potential toxicological implications.

Anticancer Properties

Recent studies have highlighted the compound's potential as a therapeutic agent in cancer treatment. It has been investigated for its ability to inhibit heat shock protein 90 (Hsp90), a chaperone protein involved in the stabilization of several oncoproteins. Inhibiting Hsp90 can lead to the degradation of these proteins, thereby exerting anti-tumor effects .

StudyFindings
In vitro study on cancer cell lines Demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Mechanistic study Showed that this compound induces apoptosis in cancer cells via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against various bacterial strains, suggesting its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that this compound possesses significant antibacterial activity, which may be useful in treating infections caused by resistant bacterial strains .

Toxicological Profile

Despite its therapeutic potential, the compound exhibits toxicity that must be carefully considered. It is classified as harmful upon inhalation or skin contact and poses risks if ingested . The compound's cytotoxic effects on normal cells were also noted in studies, necessitating further investigation into its safety profile.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors tested a formulation containing this compound as part of a combination therapy. The results indicated a reduction in tumor size in a subset of patients, supporting its role as an adjunctive treatment in oncology .
  • Toxicity Assessment : An animal study assessed the chronic toxicity of the compound, revealing liver damage at high doses, which underscores the need for careful dose management in therapeutic applications .

Scientific Research Applications

Synthetic Chemistry

4-Bromo-2-methyl-1-nitrobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility is highlighted in:

  • Pharmaceuticals : The compound is integral in synthesizing various pharmaceuticals, acting as a building block for more complex structures. For example, it can be transformed into other functionalized aromatic compounds that exhibit therapeutic properties .
  • Agrochemicals : It is utilized in the development of pesticides and herbicides, contributing to agricultural productivity by enhancing crop protection .

Material Science

In material science, this compound is employed in the formulation of specialty polymers and materials. Its properties enhance:

  • Thermal Stability : The presence of bromine and nitro groups improves the thermal stability of polymers, making them suitable for high-temperature applications.
  • Chemical Resistance : The compound contributes to the chemical resistance of materials, which is essential for industrial applications where exposure to harsh chemicals is common .

Analytical Chemistry

The compound is also significant in analytical chemistry:

  • Standard Reference Material : It is used as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). This application aids in the accurate quantification of similar compounds within complex mixtures, ensuring reliable analytical results .

Biological Research

Research into the biological activities of this compound has revealed potential applications:

  • Antimicrobial Properties : Studies have indicated that this compound may exhibit antimicrobial activity, making it a candidate for developing new therapeutic agents against bacterial infections .
  • Pharmacological Studies : Its derivatives are being investigated for their pharmacological effects, which could lead to the discovery of novel drugs .

Environmental Studies

The environmental impact of nitroaromatic compounds is a growing area of research:

  • Degradation Studies : this compound is utilized in studies assessing the degradation pathways of nitroaromatic compounds. Understanding these pathways is crucial for developing effective environmental remediation strategies to address pollution caused by such chemicals .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Synthetic ChemistryIntermediate for pharmaceuticals and agrochemicalsEnables synthesis of complex molecules
Material ScienceSpecialty polymersEnhances thermal stability and chemical resistance
Analytical ChemistryStandard in chromatographic techniquesImproves accuracy in quantification
Biological ResearchAntimicrobial studiesPotential for new therapeutic agents
Environmental StudiesDegradation assessmentsAids in pollution remediation strategies

Case Studies and Research Findings

  • Pharmaceutical Synthesis : A study demonstrated the successful use of this compound as an intermediate in synthesizing anti-inflammatory drugs, showcasing its versatility in medicinal chemistry.
  • Material Development : Research highlighted how incorporating this compound into polymer matrices significantly improved their thermal properties, making them suitable for electronic applications.
  • Environmental Impact Assessment : A case study focused on the biodegradation of nitroaromatic compounds illustrated how this compound serves as a model compound for understanding environmental persistence and degradation mechanisms.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-Bromo-2-methyl-1-nitrobenzene, and how are reaction conditions optimized?

Methodological Answer: this compound can be synthesized via nitration of 4-bromo-2-methylbenzene derivatives. Key considerations include:

  • Nitration Regioselectivity : The methyl group directs nitration to the para position relative to itself, while bromine (a meta-directing group) competes. Mixed acid (HNO₃/H₂SO₄) at 0–50°C is typically used, with temperature controlling reaction speed and selectivity.
  • Precursor Handling : 4-Bromo-2-methylaniline (a potential precursor) requires diazotization and subsequent displacement to avoid unwanted side products .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water) isolates the product.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups appear as singlets (~δ 2.5 ppm), while aromatic protons split based on substituent effects. The nitro group deshields adjacent protons.
    • ¹³C NMR : Distinct peaks for bromine- and nitro-substituted carbons (typically δ 120–150 ppm).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths and angles, particularly steric interactions between substituents .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (MW = 230.03 g/mol) and fragmentation patterns.

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance : The methyl group adjacent to bromine impedes bulky catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings. Smaller ligands (e.g., XPhos) improve yields.
  • Electronic Effects : The electron-withdrawing nitro group deactivates the ring, slowing nucleophilic aromatic substitution. Activation via reduction (e.g., nitro to amine) may precede functionalization.
  • Case Study : In Ullmann couplings, CuI/1,10-phenanthroline at 110°C achieves moderate yields despite steric challenges .

Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed?

Methodological Answer:

  • Disorder in Nitro Groups : The nitro group’s planar geometry can lead to rotational disorder. SHELXL’s PART and SIMU commands model anisotropic displacement parameters .
  • Thermal Motion : Low-temperature data collection (e.g., 100 K) reduces thermal vibration noise. WinGX integrates refinement and validation tools to flag outliers .
  • Example : A related compound, 4-Bromo-2-ethoxy-1-nitrobenzene, showed 5% disorder in the nitro group, resolved using twin refinement in SHELXT .

Q. How can computational methods predict the regioselectivity of electrophilic substitution in derivatives of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the meta position to bromine is favored for electrophilic attack due to nitro group deactivation.
  • Molecular Electrostatic Potential (MEP) : Visualizes electron-deficient regions (e.g., near nitro groups) to guide synthetic planning .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Brominated nitro compounds are potential mutagens. Use fume hoods, nitrile gloves, and closed systems for reactions .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid skin contact—refer to SDS protocols for analogous bromonitrobenzenes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 4-Bromo-2-methyl-1-nitrobenzene, differing in substituent positions or additional functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Key Properties/Applications References
This compound 52414-98-9 C₇H₆BrNO₂ 214.96 Br (C4), CH₃ (C2), NO₂ (C1) 97% Intermediate in organic synthesis
2-Bromo-1-methyl-4-nitrobenzene 7745-93-9 C₇H₆BrNO₂ 216.03 Br (C2), CH₃ (C1), NO₂ (C4) 99% Pharmaceutical precursor
4-Bromo-1-chloro-2-nitrobenzene 16588-24-2 C₆H₃BrClNO₂ 236.45 Br (C4), Cl (C1), NO₂ (C2) 95% Halogenated intermediate
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₅BrFNO₃ 258.03 Br (C1), F (C3), OCH₃ (C2), NO₂ (C4) 95% High toxicity; requires stringent handling
2-Bromo-4-methyl-1-nitrobenzene 40385-54-4 C₇H₆BrNO₂ 214.96 Br (C2), CH₃ (C4), NO₂ (C1) 95% Isomeric variant for regioselective reactions

Substituent Effects on Physical and Chemical Properties

  • Electron-Withdrawing Groups: The nitro group (-NO₂) at C1 in this compound enhances electrophilic substitution reactivity compared to analogues like 4-Bromo-1-chloro-2-nitrobenzene, where -Cl is less electron-withdrawing .
  • Melting Points : 4-Bromo-2-methylaniline (a related amine derivative) has a melting point of 57–59°C , whereas nitro-substituted derivatives generally exhibit higher melting points due to stronger intermolecular interactions.

Crystallographic and Intermolecular Interactions

  • π-π Stacking : In 4-Bromo-1-nitrobenzene, π-π interactions between aromatic rings (centroid distances: 3.64–3.74 Å) and weak C–H···O hydrogen bonds stabilize the crystal lattice . The methyl group in this compound may disrupt such interactions, altering solubility and crystallinity.
  • Safety and Handling : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene requires immediate decontamination due to its high toxicity, whereas this compound has fewer documented hazards .

Industrial and Laboratory Use

  • Pharmaceutical Intermediates : 2-Bromo-1-methyl-4-nitrobenzene (CAS: 7745-93-9) is used in anticancer drug synthesis, highlighting the importance of substituent positioning for bioactivity .
  • High-Purity Standards: Suppliers like Shanghai Jieshikang Biotechnology offer this compound at 97% purity, ensuring reliability for sensitive reactions .

Properties

IUPAC Name

4-bromo-2-methyl-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHAIHXVVJMZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871184
Record name 4-Bromo-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-70-4, 52414-98-9
Record name 2-Bromo-5-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 4-bromo-2-methyl-1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052414989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-bromo-2-methyl-1-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-methyl-1-nitrobenzene
4-Bromo-2-methyl-1-nitrobenzene
4-Bromo-2-methyl-1-nitrobenzene
4-Bromo-2-methyl-1-nitrobenzene
4-Bromo-2-methyl-1-nitrobenzene
4-Bromo-2-methyl-1-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.